Methyl benzo[d]oxazole-4-carboxylate

Catalog No.
S787464
CAS No.
128156-54-7
M.F
C9H7NO3
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl benzo[d]oxazole-4-carboxylate

CAS Number

128156-54-7

Product Name

Methyl benzo[d]oxazole-4-carboxylate

IUPAC Name

methyl 1,3-benzoxazole-4-carboxylate

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C9H7NO3/c1-12-9(11)6-3-2-4-7-8(6)10-5-13-7/h2-5H,1H3

InChI Key

XYHIHNFBMYROIE-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C(=CC=C1)OC=N2

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OC=N2

Synthesis and Characterization:

Methyl benzo[d]oxazole-4-carboxylate (MBOX-4) is a heterocyclic compound containing a nitrogen-oxygen (oxazole) ring fused to a benzene ring and a carboxylate group attached at the fourth position. While its natural occurrence is unknown, MBOX-4 can be synthesized through various methods, including the reaction of methyl anthranilate with formic acid and acetic anhydride []. Its structure and purity can be confirmed using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) [].

Potential Biological Activities:

Research suggests that MBOX-4 might possess various biological activities, making it a subject of investigation in different scientific fields. Here are some potential applications:

  • Antimicrobial activity

    Studies have shown that MBOX-4 exhibits antibacterial activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli []. Further research is needed to understand the underlying mechanisms and potential for developing new antibiotics.

  • Antioxidant activity

    MBOX-4 has been shown to possess free radical scavenging properties, suggesting potential antioxidant activity []. This activity might be beneficial in alleviating oxidative stress associated with various diseases.

  • Enzyme inhibition

    MBOX-4 has been identified as a potential inhibitor of certain enzymes, such as acetylcholinesterase (AChE) []. AChE inhibition is a strategy for treating neurodegenerative diseases like Alzheimer's disease. However, further research is necessary to determine the efficacy and safety of MBOX-4 in this context.

Methyl benzo[d]oxazole-4-carboxylate is an organic compound with the molecular formula C₉H₇NO₃. It belongs to the class of benzo[d]oxazoles, which are heterocyclic compounds characterized by a fused benzene and oxazole ring structure. The compound features a carboxylate group at the 4-position of the oxazole ring, contributing to its reactivity and potential biological activity. Its structure can be represented as follows:

text
O ||C6H5-C-O-CH3 | N \ C | O

This compound is notable for its applications in medicinal chemistry and organic synthesis, particularly as a building block for various bioactive molecules.

Currently, there is no documented information regarding a specific mechanism of action for MBOX.

  • Potential skin and eye irritant: Aromatic compounds can irritate skin and eyes.
  • Potential respiratory irritant: Inhalation of dust or vapors should be avoided.
  • May be flammable: Organic compounds with aromatic rings tend to be flammable.
, including:

  • Nucleophilic Substitution: The carboxylate group can be substituted by various nucleophiles, leading to the formation of derivatives useful in pharmaceuticals .
  • Direct Arylation: Recent methodologies have demonstrated that methyl benzo[d]oxazole-4-carboxylate can undergo direct arylation reactions, allowing for the introduction of aryl groups at specific positions on the ring .
  • Condensation Reactions: It can react with amines or other nucleophiles to form amides or other functionalized derivatives .

Methyl benzo[d]oxazole-4-carboxylate exhibits various biological activities, including:

  • Antimicrobial Properties: Compounds derived from benzo[d]oxazole structures have shown effectiveness against certain bacterial strains.
  • Anticancer Activity: Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation, making them candidates for further pharmacological development .
  • Enzyme Inhibition: Certain derivatives have been identified as inhibitors of specific enzymes, which could be relevant in treating metabolic disorders.

Several methods exist for synthesizing methyl benzo[d]oxazole-4-carboxylate:

  • Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors, such as ortho-substituted phenolic compounds and α-halo acids.
  • Nucleophilic Substitution: Starting from methyl 2-(chloromethyl)oxazole-4-carboxylate, nucleophilic substitution reactions can yield various derivatives .
  • Direct C–H Arylation: Recent advancements allow for direct arylation using palladium-catalyzed reactions, enhancing efficiency and selectivity in synthesizing substituted derivatives .

Methyl benzo[d]oxazole-4-carboxylate has several applications:

  • Pharmaceutical Development: Its derivatives are being explored for their potential as antimicrobial and anticancer agents.
  • Synthetic Chemistry: It serves as a versatile building block in organic synthesis, particularly in creating complex heterocyclic compounds.
  • Material Science: Used in developing functional materials due to its unique electronic properties.

Interaction studies involving methyl benzo[d]oxazole-4-carboxylate often focus on its binding affinity with biological targets:

  • Protein Binding: Research indicates that some derivatives exhibit strong binding to specific proteins, influencing their biological activity.
  • Metabolic Pathways: Studies have shown that certain derivatives can modulate metabolic pathways, providing insights into their therapeutic potential .

Methyl benzo[d]oxazole-4-carboxylate shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
Methyl 2-(chloromethyl)oxazole-4-carboxylateOxazole derivativeAntimicrobialContains a chloromethyl group
Ethyl oxazole-4-carboxylateOxazole derivativeAnticancerEthyl group alters solubility properties
Methyl 2-(aminomethyl)oxazole-4-carboxylateOxazole derivativeEnzyme inhibitionAminomethyl group enhances reactivity

Methyl benzo[d]oxazole-4-carboxylate stands out due to its specific carboxylate functionality and potential for diverse chemical transformations, making it a valuable compound in both synthetic and medicinal chemistry contexts.

XLogP3

1.6

Wikipedia

Methyl 1,3-benzoxazole-4-carboxylate

Dates

Last modified: 08-15-2023

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